2-Methyl-2-trifluoromethyl-piperazine
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Overview
Description
2-Methyl-2-trifluoromethyl-piperazine is a heterocyclic organic compound with the molecular formula C6H11F3N2. It is characterized by the presence of a piperazine ring substituted with a methyl group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-trifluoromethyl-piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This aza-Michael addition reaction is a key step in the synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-trifluoromethyl-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines .
Scientific Research Applications
2-Methyl-2-trifluoromethyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-trifluoromethyl-piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can act as a scaffold, facilitating binding to various enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
2-Methylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Trifluoromethylpiperazine: Similar structure but without the methyl group, affecting its overall stability and interactions.
Uniqueness: 2-Methyl-2-trifluoromethyl-piperazine is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-2-(trifluoromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c1-5(6(7,8)9)4-10-2-3-11-5/h10-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUQHTSYYBWCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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